2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-
Description
It features a unique spirocyclic architecture, where a cyclohexane ring is fused to a diketopiperazine core, with a methyl group at the 7-position.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
9-methyl-2,9-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-2-3-9(6-11)5-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13) |
InChI Key |
LEZVBXDITHDULS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- typically involves a multi-step process. One common method involves the reaction of a suitable amine with a cyclic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new spiro derivatives .
Scientific Research Applications
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the 7-methyl derivative and related compounds:
Key Observations:
- Methyl Substitution: The 7-methyl derivative’s methyl group enhances hydrophobicity compared to the non-methylated parent compound (C₈H₁₂N₂O₂) . This modification may improve membrane permeability but could reduce solubility.
- Steric Effects: The 7,7,9-trimethyl analog (C₁₁H₁₈N₂O₂) exhibits greater steric hindrance, which might limit binding to certain biological targets compared to the mono-methylated derivative .
Biological Activity
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- (CAS No. 40247-81-2) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H14N2O2
- Molar Mass: 182.22 g/mol
- Density: 1 g/cm³
- Boiling Point: 213.6°C
- Flash Point: 96.1°C
These properties suggest that the compound is stable under standard conditions and may exhibit interesting interactions with biological targets.
The biological activity of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate interaction and subsequent reactions.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
Anticonvulsant Activity
Studies have indicated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For instance, structural modifications have been shown to enhance their efficacy in models of epilepsy .
Antitumor Effects
Recent investigations into related diazaspiro compounds have demonstrated their potential as covalent inhibitors against KRAS G12C mutations, which are significant in various cancers . These studies suggest that the spirocyclic structure contributes to improved binding and potency against cancer targets.
Neuroprotective Properties
The compound has been explored for its neuroprotective effects, potentially through mechanisms involving the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s .
Case Studies and Research Findings
Several studies provide insights into the biological activity of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-:
- Anticancer Activity:
- Neuroprotective Studies:
-
Synthetic Pathways:
- The synthesis of this compound often involves reactions with cyclic anhydrides or lactones under basic conditions, leading to the formation of spirocyclic structures that exhibit diverse biological activities .
Comparative Analysis with Similar Compounds
A comparative analysis with other diazaspiro compounds reveals unique aspects of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Structure | Anticonvulsant |
| 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Structure | Anticonvulsant |
The unique substitution pattern on the diazaspiro framework significantly influences pharmacological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
